2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
Overview
Description
2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a family of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, there has been a growing interest in the development of HDAC inhibitors as a potential treatment for cancer, neurodegenerative diseases, and other conditions.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is related to its ability to inhibit HDAC enzymes. This compound are responsible for the removal of acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histones, which results in the activation of gene expression. This mechanism is thought to underlie the anti-tumor effects of HDAC inhibitors, as the activation of certain genes can lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. HDAC inhibitors have been shown to have neuroprotective effects, and there is growing interest in their potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit certain classes of HDAC enzymes, which may reduce the potential for off-target effects. However, one of the limitations of using HDAC inhibitors in lab experiments is their potential toxicity. HDAC inhibitors have been shown to have cytotoxic effects in some cell types, and the optimal dosing and treatment regimens for these compounds are still being investigated.
Future Directions
There are several future directions for research on 2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide and other HDAC inhibitors. One area of interest is the development of more specific and potent HDAC inhibitors, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of the combination of HDAC inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is growing interest in the use of HDAC inhibitors in the treatment of non-cancerous conditions, such as neurodegenerative diseases and inflammatory disorders.
Scientific Research Applications
2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. HDAC inhibitors have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.
properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c19-11-14-7-4-10-20-18(14)23-12-17(22)21-16-9-3-6-13-5-1-2-8-15(13)16/h3-4,6-7,9-10H,1-2,5,8,12H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDDGWRKBRMEQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CSC3=C(C=CC=N3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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